3-(METHYLNITROSAMINO)PROPIONITRILE

Übersicht

Beschreibung

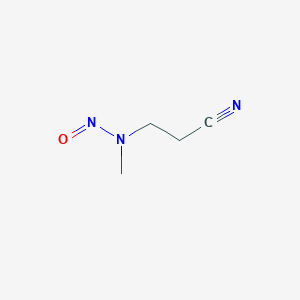

3-(METHYLNITROSAMINO)PROPIONITRILE is an organic compound with the chemical formula C4H7N3O It is a nitroso compound, which means it contains a nitroso group (N=O) attached to an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(METHYLNITROSAMINO)PROPIONITRILE can be synthesized through several methods. One common method involves the reaction of propionitrile with nitrosomethylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction is carefully monitored to maintain optimal conditions, and the product is purified through various techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-(METHYLNITROSAMINO)PROPIONITRILE undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products.

Reduction: It can be reduced to form different reduced forms.

Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

MNPN is synthesized through the nitrosation of arecoline, a major alkaloid found in areca nuts. The process typically involves mild nitrosation conditions that facilitate the formation of MNPN from arecoline in vitro . The compound is characterized by its molecular formula and has a molecular weight of approximately 113.12 g/mol .

In Vivo Studies

Numerous studies have demonstrated the carcinogenic potential of MNPN in animal models, particularly Fischer 344 rats. Key findings include:

- Oral Application : In a study where MNPN was applied orally to rats, significant incidences of lung adenomas and carcinomas were observed. Specifically, out of 30 treated rats, 2 developed lung adenomas and 2 developed lung adenocarcinomas .

- Subcutaneous Injection : A separate experiment involving subcutaneous injections revealed that treated rats exhibited a higher incidence of various tumors, including nasal cavity adenomas and carcinomas .

The following table summarizes notable findings from various studies on MNPN's carcinogenic effects:

| Study Type | Treatment Method | Tumor Types Observed | Results Summary |

|---|---|---|---|

| Oral Application | Swabbing | Lung adenoma, lung carcinoma | 2/30 developed lung tumors |

| Subcutaneous Injection | Multiple doses | Nasal cavity tumors, liver tumors | Significant tumor incidence compared to controls |

| Topical Application | Skin application | Skin tumors, lung adenomas | 89% developed skin tumors |

Biological and Environmental Relevance

MNPN has been detected in the saliva of betel quid chewers, highlighting its relevance in human health studies. The compound's presence correlates with increased cancer risks among users of smokeless tobacco products .

Case Studies

- A case-control study involving hepatocellular carcinoma patients found a significant association between betel quid chewing and cancer risk, implicating compounds like MNPN as contributing factors .

- Another study explored the metabolism of tobacco-specific nitrosamines (TSNAs), including MNPN, providing insights into exposure assessment through urinary biomarkers .

Wirkmechanismus

The mechanism of action of 3-(METHYLNITROSAMINO)PROPIONITRILE involves its interaction with molecular targets and pathways in biological systems. The nitroso group can interact with various biomolecules, leading to changes in their structure and function. These interactions can affect cellular processes and pathways, potentially leading to therapeutic or toxic effects.

Vergleich Mit ähnlichen Verbindungen

3-(METHYLNITROSAMINO)PROPIONITRILE can be compared with other similar compounds, such as:

- N-Nitrosodiethanolamine

- N-Nitrososarcosine

- N-Nitrosomethylvinylamine

- N-Nitrosomorpholine

These compounds share the nitroso group but differ in their chemical structure and properties. The uniqueness of this compound lies in its specific structure, which influences its reactivity and applications.

Biologische Aktivität

3-(Methylnitrosamino)propionitrile (MNPN) is a nitroso compound that has garnered significant attention in toxicology and cancer research due to its potent carcinogenic properties. This article explores the biological activity of MNPN, focusing on its mechanisms of action, metabolic pathways, and associated health risks, particularly in relation to betel quid chewing.

- Chemical Formula : CHNO

- Molecular Structure : MNPN contains a nitroso group (N=O) attached to an amino group, which is critical for its biological activity.

MNPN is primarily known for its role as a carcinogen. Its mechanism involves:

- DNA Interaction : MNPN can form DNA adducts through reactive intermediates generated during its metabolism. These adducts disrupt normal DNA functions, leading to mutations and cancer development .

- Metabolic Activation : The compound is metabolized by cytochrome P450 enzymes to form various reactive species, including 2-cyanoethyldiazohydroxide, which can react with DNA bases, particularly guanine .

Carcinogenicity Studies

Numerous studies have highlighted the carcinogenic potential of MNPN:

- Animal Models : In Fischer 344 rats, MNPN was administered through various routes (oral, subcutaneous), resulting in high incidences of tumors in the nasal cavity, liver, esophagus, and lungs. For instance, a study demonstrated that out of 30 rats treated with MNPN, 14 developed nasal cavity carcinomas .

- Comparative Carcinogenicity : MNPN has been compared with other nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Both compounds exhibit similar mechanisms but differ in their specific tumorigenic outcomes depending on the exposure route and dosage .

Case Studies and Epidemiological Evidence

The link between MNPN and cancer has been particularly emphasized in populations exposed to betel quid:

- Betel Quid Chewing : Research indicates that MNPN is present in the saliva of betel quid chewers at significant concentrations. This exposure correlates with increased risks of oral squamous cell carcinoma (OSCC) and esophageal cancer due to the compound's methylating effects on DNA .

- Histological Findings : Tumor tissues from betel quid users show aberrant promoter hypermethylation patterns associated with poor prognoses in cancers such as OSCC. The presence of MNPN contributes to these epigenetic alterations .

Summary of Biological Activity

| Biological Activity | Details |

|---|---|

| Carcinogenicity | Induces tumors in various organs (lung, liver, nasal cavity) in animal models. |

| Mechanism | Forms DNA adducts leading to mutations; metabolized by cytochrome P450 enzymes. |

| Epidemiological Links | Strong association with cancers in betel quid chewers; presence detected in saliva. |

Eigenschaften

IUPAC Name |

N-(2-cyanoethyl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7(6-8)4-2-3-5/h2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDLDFBKYBGNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Record name | 3-METHYLNITROSOAMINOPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975579 | |

| Record name | N-(2-Cyanoethyl)-N-methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-methylnitrosoaminopropionitrile is a light yellow liquid. (NTP, 1992) | |

| Record name | 3-METHYLNITROSOAMINOPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

216 to 217 °F at 0.04 mmHg (NTP, 1992) | |

| Record name | 3-METHYLNITROSOAMINOPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

60153-49-3 | |

| Record name | 3-METHYLNITROSOAMINOPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(Methylnitrosoamino)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60153-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylnitrosamino)propionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060153493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Cyanoethyl)-N-methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-NITROSOMETHYLAMINO)PROPIONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH5H2T1W5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-(methylnitrosamino)propionitrile linked to betel quid chewing?

A1: Research has detected MNPN in the saliva of betel quid chewers at levels ranging from 0.5 to 11.4 micrograms/liter. [] This suggests that the chewing process, particularly when tobacco is involved, creates conditions favorable for the formation of this nitrosamine from precursors like arecoline, a major alkaloid found in the areca nut. [, ]

Q2: What makes this compound carcinogenic?

A2: MNPN exerts its carcinogenic effects through DNA damage. Upon metabolic activation, likely involving alpha-hydroxylation, MNPN can form reactive species like 2-cyanoethyldiazohydroxide. [] This reactive intermediate can then react with DNA bases, primarily guanine, forming adducts like 7-(2-cyanoethyl)guanine and O6-(2-cyanoethyl)guanine. [] These DNA adducts disrupt the normal function of DNA, potentially leading to mutations and ultimately cancer. []

Q3: What specific cancers are associated with this compound exposure?

A3: Animal studies in F344 rats have shown that MNPN induces a high incidence of malignant tumors in various organs. These include tumors of the nasal cavity, liver, esophagus, tongue, pharynx, and forestomach. [, , ] The nasal cavity appears to be a major target, showing the highest levels of MNPN-induced DNA adducts. []

Q4: How does the carcinogenicity of this compound compare to other related compounds?

A4: Studies comparing the toxicity of various areca nut-related compounds indicate that MNPN exhibits potent carcinogenic activity in F344 rats. [] In fact, it has been identified as a more potent carcinogen than its analogue, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, in both mouse skin and rat oral mucosa models. []

Q5: Are there any specific DNA adducts formed by this compound that are considered as biomarkers of exposure?

A5: Yes, the detection of 7-(2-cyanoethyl)guanine and O6-(2-cyanoethyl)guanine in DNA can serve as biomarkers for MNPN exposure. These adducts are formed through the reaction of metabolically activated MNPN with DNA. [] Researchers have successfully measured these adducts in the liver, nasal mucosa, and esophagus of F344 rats treated with MNPN. []

Q6: Is there any research on the structure-activity relationship of this compound and its analogues?

A6: While specific structure-activity relationship studies for MNPN are not detailed in the provided papers, research comparing MNPN with related compounds like 3-(methylnitrosamino)propionaldehyde (MNPA) offers some insights. For instance, MNPA has been shown to be more cytotoxic than MNPN in cultured human buccal epithelial cells. [] Further research is needed to fully elucidate the impact of structural modifications on the carcinogenic potency of MNPN and its analogues.

Q7: What are the implications of these findings for human health?

A7: Although the studies mentioned primarily focus on animal models, the presence of MNPN in the saliva of betel quid chewers and its potent carcinogenicity in animals raise concerns about its potential role in human oral cancer development. [, ] Further research is necessary to confirm the direct link between MNPN exposure and oral cancer in humans.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.